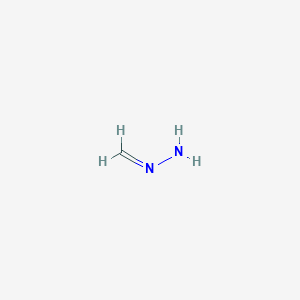

Formaldehyde hydrazone

Description

Contextualizing Formaldehyde (B43269) Hydrazone within the Hydrazone Functional Group Chemistry

Hydrazones are a class of organic compounds characterized by the structure R₁R₂C=NNH₂. They are typically formed through the condensation reaction of a ketone or aldehyde with hydrazine (B178648). Formaldehyde hydrazone (CH₂=NNH₂) is the most fundamental molecule in this family, derived from the reaction of formaldehyde and hydrazine. soeagra.com The chemistry of the hydrazone functional group is dictated by the carbon-nitrogen double bond and the terminal amino group (-NH₂).

The hydrazone functional group possesses a rich and varied reactivity profile. The nitrogen atoms are nucleophilic, with the terminal amino nitrogen generally being the more reactive site. soeagra.com Concurrently, the imine carbon atom can exhibit both electrophilic and nucleophilic character, depending on the reaction conditions and the nature of the substituents. soeagra.com This duality allows hydrazones to participate in a wide array of chemical transformations, including condensation reactions, cycloadditions, reductions, and oxidations. soeagra.com

This compound, as the parent compound, exemplifies this characteristic reactivity. Its small steric footprint and the electronic properties of its unsubstituted structure make it a unique reagent. However, its reactivity can also be finely tuned through substitution on the nitrogen atom, leading to a broad family of derivative compounds with tailored properties for specific synthetic applications.

Significance in Modern Organic and Analytical Chemistry

The significance of this compound and its derivatives spans both synthetic and analytical fields. In organic synthesis, they are particularly valued as "formyl anion equivalents," a concept that leverages umpolung (reactivity inversion) to achieve transformations not possible through conventional routes. rsc.org

In its natural state, the formyl group (-CHO) has an electrophilic carbonyl carbon. However, by converting it into a hydrazone, the carbon atom of the original formaldehyde unit can be made to act as a nucleophile. This strategy is powerfully exploited in asymmetric synthesis. For instance, N-substituted formaldehyde hydrazones, such as formaldehyde tert-butyl hydrazone, are used in organocatalytic asymmetric additions to carbonyl compounds. These reactions provide access to valuable, highly functionalized chiral α-hydroxy aldehydes, which are versatile building blocks for complex molecules. rsc.org The design of dual activation strategies using bifunctional organocatalysts has been crucial for achieving high enantioselectivity in these nucleophilic additions. rsc.org

In analytical chemistry, the reaction that forms hydrazones is a cornerstone for the detection and quantification of aldehydes and ketones. Specifically, the derivatization of formaldehyde with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable, colored, and easily detectable dinitrophenylhydrazone is a widely used method. Hydrazone derivatives are also employed as chemosensors for detecting various analytes, including metal ions and organic molecules, often utilizing changes in fluorescence or color upon binding. vulcanchem.comdergipark.org.tr

A summary of key applications is presented below:

Table 1: Applications of this compound in Chemistry| Field | Application | Description |

|---|---|---|

| Organic Synthesis | Formyl Anion Equivalent | Enables nucleophilic attack by the formyl carbon equivalent in umpolung strategies for asymmetric synthesis. rsc.org |

| Synthesis of Heterocycles | Acts as a precursor in reactions like the Mannich reaction to form complex nitrogen-containing rings. rsc.org | |

| Michael Additions | Participates as a nucleophile in Michael additions to electron-deficient alkenes. rsc.org | |

| Analytical Chemistry | Derivatization Agent | Used to form stable derivatives of formaldehyde (e.g., with DNPH) for detection and quantification. dergipark.org.tr |

| Chemosensors | Forms the basis of sensors that can detect metal ions and other organic molecules through spectroscopic changes. dergipark.org.tr |

| Biochemistry | Metabolic Intermediate Studies | Investigated as a product of hydrazine and endogenous formaldehyde, which can be metabolized to a DNA-methylating agent. nih.gov |

Overview of Key Research Areas and Challenges

Contemporary research on this compound is focused on expanding its synthetic utility and understanding its role in various chemical and biological systems. A major research area is the development of novel catalytic systems, particularly in organocatalysis, to control the stereoselectivity of reactions involving this compound derivatives. rsc.orgrsc.org The goal is to create increasingly complex and valuable chiral molecules from simple precursors.

Another significant area of investigation is its reaction with various oxidizing agents. For example, theoretical studies have explored the reaction of this compound with singlet oxygen, which can lead to the formation of nitrosamines, compounds with significant biological implications. nih.gov Understanding these pathways is crucial for both synthetic applications and for assessing the environmental and biological impact of hydrazones.

Despite its utility, several challenges remain in the application of this compound and its derivatives.

Selectivity: A primary challenge is controlling the selectivity of reactions. The hydrazone moiety has multiple reactive sites, and directing a reaction to the desired atom can be difficult, sometimes leading to unwanted side products. numberanalytics.com

Stability and Handling: The parent this compound can be unstable. Derivatives with bulky substituents, like a tert-butyl group, are often used to enhance stability and control reactivity, but this limits the direct application of the parent compound. rsc.org

Reaction Conditions: Hydrazones can be sensitive to certain reaction conditions, such as the presence of Lewis acidic metal complexes, which can complicate the development of catalytic processes. rsc.org

Side Reactions: In some cases, undesired side reactions can occur. For instance, the more nucleophilic amino nitrogen can sometimes compete in reactions intended to proceed at the carbon atom. rsc.org

Future research will likely focus on designing new catalysts to overcome these selectivity challenges, exploring novel reaction pathways, and further elucidating the biological roles of this compound formed in vivo. numberanalytics.comtpcj.org

Table 2: Research Focus and Associated Challenges

| Research Area | Focus | Key Challenges |

|---|---|---|

| Asymmetric Catalysis | Development of enantioselective reactions using chiral catalysts. | Achieving high stereoselectivity; sensitivity of hydrazones to some metal-based catalysts. rsc.org |

| Reaction Mechanism Studies | Understanding reaction pathways, such as oxidation and cycloaddition. | Predicting and controlling complex reaction pathways, including the formation of byproducts like nitrosamines. nih.gov |

| Biochemical Interactions | Investigating the role of this compound in DNA methylation. | Elucidating the precise enzymatic pathways and biological consequences. nih.gov |

| Materials Science | Incorporation of the hydrazone linkage into polymers and materials. | Ensuring stability and desired functionality in the final material. numberanalytics.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

methylidenehydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2/c1-3-2/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDBOAVAEGRJRIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00216503 | |

| Record name | Formaldehyde hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00216503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

44.056 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6629-91-0 | |

| Record name | Formaldehyde hydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006629910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC60510 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60510 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Formaldehyde hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00216503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FORMALDEHYDE HYDRAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19KJS193L3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Preparation Protocols for Formaldehyde Hydrazone

Direct Condensation Reactions of Formaldehyde (B43269) and Hydrazine (B178648)

The most fundamental method for preparing formaldehyde hydrazone involves the direct condensation of formaldehyde (HCHO) with hydrazine (N₂H₄). doubtnut.com This reaction forms the basis of hydrazone chemistry and is characterized by the formation of a carbon-nitrogen double bond (C=N). soeagra.comnumberanalytics.com The process is a nucleophilic addition-elimination reaction where hydrazine acts as the nucleophile and formaldehyde provides the electrophilic carbonyl carbon. doubtnut.com

The formation of this compound proceeds through a well-established two-step mechanism:

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on one of the nitrogen atoms of hydrazine onto the electrophilic carbonyl carbon of formaldehyde. doubtnut.comsoeagra.comnumberanalytics.com This step breaks the pi bond of the carbonyl group and results in the formation of a transient tetrahedral intermediate, often referred to as a hemiaminal or carbinolamine. soeagra.comnih.gov

Dehydration: The tetrahedral intermediate is unstable and readily undergoes dehydration (the elimination of a water molecule). soeagra.comnumberanalytics.com This step is typically the rate-determining step of the reaction and is often catalyzed by the presence of an acid. numberanalytics.comnih.gov Protonation of the hydroxyl group in the intermediate makes it a better leaving group (water), facilitating its removal and the subsequent formation of the C=N double bond, yielding the final this compound product (H₂C=N-NH₂) and water. doubtnut.comsoeagra.comnih.gov

The efficiency and yield of this compound synthesis can be significantly influenced by several key reaction parameters.

| Parameter | Optimized Condition | Rationale and Research Findings |

| Stoichiometry | 1:1 Molar Ratio | A 1-to-1 molar ratio of formaldehyde to hydrazine is generally recommended to ensure the complete conversion of the reactants into the desired hydrazone. |

| Solvent Systems | Water | Due to the high polarity of both formaldehyde and hydrazine, water is often the preferred solvent for this reaction. For certain derivatives or catalytic systems, other solvents like acetonitrile (B52724) may be used. |

| Temperature | Room Temperature (20–25°C) to Mild Heating (30–40°C) | The reaction proceeds readily at room temperature. Mild heating can be applied to accelerate the reaction rate. Specific syntheses, such as those involving metal-ion mediation, may require controlled temperatures around 40°C. |

| pH | Neutral to Slightly Alkaline (pH 7–8) or Mildly Acidic (pH ~4.5) | The pH of the reaction medium is critical. Neutral to slightly alkaline conditions (pH 7-8) can minimize side reactions like the polymerization of formaldehyde. However, the dehydration step is acid-catalyzed, and studies show that the overall reaction is often fastest at a slightly acidic pH of approximately 4.5. nih.gov This represents a balance; at lower pH (below 3), the hydrazine nucleophile becomes excessively protonated and thus unreactive, slowing the initial attack. nih.gov For the synthesis of specific derivatives like formaldehyde 2,4-dinitrophenylhydrazone, a more acidic environment (pH 2) has been found to be optimal. nim.ac.cn |

Reaction Mechanism Elucidation: Nucleophilic Attack and Dehydration

Synthesis of this compound Derivatives for Specialized Applications

By substituting hydrazine with its derivatives, a wide array of functionalized formaldehyde hydrazones can be synthesized. These derivatives often possess enhanced stability or analytical utility.

Formaldehyde tert-butyl hydrazone (FTBH) is synthesized from the condensation of formaldehyde with tert-butylhydrazine. A key characteristic of FTBH is its remarkable stability as a monomeric species, in contrast to the parent this compound which can be prone to trimerization. rsc.orgrsc.orgdtic.mil This stability makes it a highly versatile and reliable reagent in modern organic synthesis. rsc.org It is frequently employed as a formyl anion equivalent in various organocatalytic reactions, allowing for the asymmetric formylation of carbonyl compounds under mild conditions. rsc.orgrsc.orgcsic.es Its synthesis allows for its use in complex, multi-step procedures where its stability is paramount. researchgate.net

Formaldehyde 2,4-dinitrophenylhydrazone is a crystalline solid derivative formed by the reaction of formaldehyde with 2,4-dinitrophenylhydrazine (B122626) (DNPH). nim.ac.cnresearchgate.net This reaction is a cornerstone of analytical chemistry for the detection and quantification of formaldehyde and other carbonyl compounds in various samples, including air and water. nim.ac.cnjst.go.jp

The synthesis involves the derivatization of formaldehyde with DNPH in an acidic solution. nim.ac.cn Research has identified optimal conditions for this derivatization to maximize purity and yield:

Reaction Time: 30 minutes nim.ac.cn

Acidity: pH of 2 nim.ac.cn

Purification: The purity of the resulting derivative is crucial for its use as an analytical standard. Optimization involves purification steps to remove excess, unreacted DNPH. nim.ac.cnjst.go.jp Methods include multiple liquid-liquid extractions and solid-phase extraction (SPE), which has been shown to remove over 97% of unreacted DNPH. nim.ac.cnjst.go.jp Following such protocols, a purity of up to 98% can be achieved, making the product suitable for use as a standard substance in high-performance liquid chromatography (HPLC). nim.ac.cn

Formaldehyde tert-Butyl Hydrazone: Synthesis and Enhanced Stability Considerations

Formation of this compound in Complex Chemical Environments

Beyond controlled laboratory synthesis, this compound and its derivatives can form in situ in more complex biological, industrial, or multi-component reaction systems.

Biological Systems: It has been demonstrated that the administration of hydrazine can lead to the formation of this compound within biological systems. nih.gov The hydrazine reacts with endogenous formaldehyde present in cellular environments, such as liver cell fractions. nih.gov The resulting this compound is then recognized as a metabolic precursor that can be transformed by enzymes like catalase into a methylating agent, which has implications for understanding the toxicology of hydrazine. nih.gov

Industrial Processes: The formation of hydrazone derivatives can occur as an undesirable side reaction in industrial chemical manufacturing. For example, in some synthesis routes for 1,1-dimethylhydrazine (B165182) (UDMH), a component of rocket fuel, relatively high amounts of formaldehyde dimethyl hydrazone are formed as a contaminant. google.com Because its boiling point is very close to that of UDMH, it cannot be easily separated by simple distillation, requiring specialized purification methods like codistillation. google.com

Multi-Component Reactions: In modern organic synthesis, hydrazones are sometimes generated in situ to participate immediately in a subsequent reaction. nih.gov In certain four-component C-H functionalization reactions, an aldehyde and a hydrazine are added to the reaction mixture, where they are presumed to condense rapidly, often facilitated by an acidic solvent, to form the hydrazone directing group needed for the main catalytic cycle. nih.gov

By-product Formation in Industrial Processes: Case Study of 1,1-Dimethylhydrazine Manufacturing

This compound has been identified as a by-product in processes related to 1,1-dimethylhydrazine (UDMH), a component of some rocket fuels. Specifically, studies on the degradation of UDMH have shown that its oxidation can lead to the formation of this compound among other products.

One investigation into the oxidation of aqueous solutions of UDMH using hydrogen peroxide revealed the formation of several by-products, including this compound. nih.gov This reaction was studied under various conditions, including in the presence of copper catalysis and at different pH levels. The formation of this compound was observed alongside dimethylamine, methanol (B129727), formaldehyde dimethylhydrazone, and tetramethyltetrazene. nih.gov

The following table summarizes the key findings related to the formation of this compound during the oxidation of 1,1-dimethylhydrazine.

| Process | Reactants | Catalyst/Conditions | Identified By-products | Reference |

| Oxidation of UDMH | 1,1-Dimethylhydrazine, Hydrogen Peroxide | Copper catalysis, varying pH | This compound, Dimethylamine, Methanol, Formaldehyde dimethylhydrazone, Tetramethyltetrazene | nih.gov |

It is important to distinguish this compound from formaldehyde dimethylhydrazone, which is also a noted by-product in various processes involving UDMH. nih.govgoogle.com While related, they are distinct chemical compounds.

Tautomerization from Methyldiazene (B1205664) in Transition Metal Complexes (e.g., Ruthenium and Osmium)

A significant synthetic route to this compound involves the tautomerization of a methyldiazene ligand within the coordination sphere of transition metal complexes. This transformation has been observed in complexes of both ruthenium (Ru) and osmium (Os).

The process begins with the synthesis of mixed-ligand hydrazine complexes, which are then oxidized to form the corresponding methyldiazene complexes. royalsocietypublishing.org These methyldiazene complexes, specifically of the type M(CO)(CH₃N=NH)P₄₂ (where M = Ru or Os, and P represents a phosphite (B83602) ligand), undergo a base-catalyzed tautomerization. royalsocietypublishing.orggoogle.com This reaction converts the methyldiazene (CH₃N=NH) ligand into a formaldehyde-hydrazone (NH₂N=CH₂) ligand. royalsocietypublishing.org

The resulting formaldehyde-hydrazone complexes, M(CO)(NH₂N=CH₂)P₄₂, have been isolated and characterized spectroscopically. royalsocietypublishing.orggoogle.com Furthermore, the structure of the ruthenium-based formaldehyde-hydrazone complex, Ru(CO)(NH₂N=CH₂){P(OEt)₃}₄₂, has been confirmed by X-ray crystallography. royalsocietypublishing.orggoogle.com

The table below outlines the key aspects of this tautomerization reaction.

| Metal Center (M) | Precursor Complex Type | Reaction Type | Product Complex Type | Characterization Methods | Reference |

| Ruthenium (Ru) | Ru(CO)(CH₃N=NH){P(OEt)₃}₄₂ | Base-catalyzed tautomerization | Ru(CO)(NH₂N=CH₂){P(OEt)₃}₄₂ | Spectroscopy, X-ray Crystallography | royalsocietypublishing.orggoogle.com |

| Osmium (Os) | Os(CO)(CH₃N=NH){P(OEt)₃}₄₂ | Base-catalyzed tautomerization | Os(CO)(NH₂N=CH₂){P(OEt)₃}₄₂ | Spectroscopy | royalsocietypublishing.orggoogle.com |

This synthetic methodology demonstrates a fascinating ligand-based transformation facilitated by a metal center, providing a specific and controlled route to this compound coordinated to a transition metal.

Advanced Reactivity and Transformation Pathways of Formaldehyde Hydrazone

Fundamental Chemical Transformations

Formaldehyde (B43269) hydrazone undergoes a range of fundamental chemical reactions, including oxidation, reduction, nucleophilic substitution, and oxidative dimerization. These transformations provide access to a diverse set of valuable chemical compounds.

Oxidation Reactions and Azine Formation

The oxidation of formaldehyde hydrazone is a key transformation that typically leads to the formation of the corresponding azine. This reaction can be achieved using various oxidizing agents. For instance, the reaction of an aldehyde with 3-methyl-2-benzothiazolone hydrazone (MBTH) forms an azine, which is a crucial step in a sensitive colorimetric method for determining aliphatic aldehydes. dtic.mil The oxidation can be part of a more complex reaction sequence, such as the oxidative coupling of 3-methyl-2-benzothiazolinone hydrazone with its formaldehyde azine, a reaction catalyzed by horseradish peroxidase in the presence of hydrogen peroxide to form a tetraazapentamethine dye. nih.gov

The formation of azines from hydrazones and formaldehyde is a precedented route for synthesizing geminally disubstituted azines. thieme-connect.de However, the selective formation of the initial hydrazone can sometimes be complicated by a competing dimerization reaction of the carbonyl component with hydrazine (B178648), leading to a tetrasubstituted azine. thieme-connect.de

In some contexts, the oxidation of this compound can lead to the generation of methyl radicals. Studies have shown that catalase-mediated oxidation of this compound, a condensation product of hydrazine and formaldehyde, generates methyl radicals. nih.gov This process may have significant implications in understanding the toxicity and carcinogenicity associated with hydrazine. nih.gov

Reduction Reactions to Hydrazine Derivatives

This compound can be reduced to yield hydrazine derivatives. A notable example is the reduction of formaldehyde unsym.-dimethylhydrazone with lithium aluminum hydride, which produces trimethylhydrazine (B156840) in high yield. dtic.mil This highlights a general pathway for synthesizing substituted hydrazines from their corresponding hydrazones.

The Wolff-Kishner reduction is a classic organic reaction that reduces aldehydes and ketones to alkanes via a hydrazone intermediate. organic-chemistry.orglibretexts.org The process involves the condensation of the carbonyl compound with hydrazine to form the hydrazone, which is then treated with a strong base at high temperatures to induce reduction of the carbon and oxidation of the hydrazine to nitrogen gas. organic-chemistry.org While this reaction is typically applied to more complex aldehydes and ketones, the underlying principle of reducing the hydrazone functional group is relevant.

More contemporary methods for reducing hydrazones to hydrazines have been developed, offering higher yields and milder reaction conditions. These methods can be followed by an in-situ reaction with a carboxylic acid, providing a "one-pot" synthesis of trisubstituted hydrazides. researchgate.net

Nucleophilic Substitution Reactions with Electrophilic Species

Formaldehyde hydrazones can act as nucleophiles and participate in substitution reactions with various electrophilic species. soeagra.com The nucleophilic character of formaldehyde hydrazones has been exploited in asymmetric 1,2-addition reactions to carbonyl compounds, providing access to highly functionalizable α-hydroxy aldehydes. rsc.org Due to the α-effect, hydrazines are strongly nucleophilic and readily react with a wide range of electrophiles. nih.gov

In the context of N,N-dialkylhydrazones, the nitrogen atom can attack neutral electrophilic reagents, leading to the formation of zwitterionic compounds in a reversible process. rsc.org For monosubstituted hydrazones, it is crucial to control the reaction to avoid undesired side reactions at the more nucleophilic nitrogen atom. rsc.org The steric bulk of substituents on the hydrazone can be used to direct the reaction towards the desired carbon-carbon bond formation. rsc.org

A notable application is the nickel-catalyzed cross-coupling methylation of aryl and heteroaryl electrophiles using this compound as a bench-stable methylating reagent. chemrxiv.org This methodology provides moderate to good yields for a diverse set of substrates. chemrxiv.org

Oxidative Dimerization Reactions

Formaldehyde hydrazones can undergo oxidative dimerization under specific conditions. For example, phenylhydrazones derived from formaldehyde can be oxidatively transformed to yield glyoxal (B1671930) bisphenylhydrazone products. This type of reaction offers a pathway for constructing new carbon-carbon bonds and is significant for developing novel synthetic routes in organic chemistry.

This compound as a Versatile Synthetic Intermediate

Beyond its fundamental transformations, this compound serves as a highly versatile intermediate in organic synthesis, most notably as a formyl anion equivalent.

Utility as a Formyl Anion Equivalent in Organic Synthesis

One of the most powerful applications of formaldehyde hydrazones in organic synthesis is their use as a "formyl anion equivalent". rsc.org This "umpolung" strategy inverts the natural electrophilic reactivity of the formyl group, allowing it to act as a nucleophile. rsc.org This approach is particularly valuable because the direct use of the formyl anion is problematic due to its instability.

Formaldehyde N,N-dialkylhydrazones have been successfully employed as neutral C1-nucleophiles in various reactions. nih.gov For instance, they participate in the iridium-catalyzed asymmetric allylic substitution of allylic carbonates, leading to the formation of configurationally stable α,α-disubstituted aldehyde hydrazones with high enantiomeric excess and yield. nih.gov This method allows for the synthesis of optically active allylic nitriles, dithiolanes, and branched α-aryl aldehydes. nih.gov

The use of formaldehyde dimethylhydrazone as a neutral formyl anion equivalent has been demonstrated in the 1,4-addition to conjugated enones. sci-hub.box This reaction proceeds under mild conditions, offering an advantage over traditional formyl anion equivalents that often require strongly basic conditions. The resulting hydrazone products can be further transformed into formyl or cyano groups.

Furthermore, formaldehyde tert-butyl hydrazone, in combination with bifunctional H-bonding organocatalysis, has emerged as a versatile tool for the asymmetric formylation of carbonyl compounds. rsc.org This strategy has been successfully applied to a broad scope of substrates, including α-keto esters, isatins, and α-keto phosphonates, yielding valuable chiral building blocks. rsc.org

The table below summarizes key reactions where this compound acts as a formyl anion equivalent.

| Reaction Type | Electrophile | Catalyst/Reagent | Product Type |

| Asymmetric Allylic Substitution | Allylic Carbonates | Iridium Catalyst | α,α-Disubstituted Aldehyde Hydrazones |

| 1,4-Addition | Conjugated Enones | Trialkylsilyl Triflate | 4-Oxo Aldehyde Monohydrazones |

| Asymmetric 1,2-Addition | Carbonyl Compounds | Bifunctional H-bonding Organocatalyst | α-Hydroxy Aldehydes |

| Michael Addition | Nitroalkenes | Axially Chiral Bis-thiourea | Diazenes |

Asymmetric Addition to Carbonyl Compounds for α-Hydroxy Aldehyde Synthesis

Catalytic Cross-Coupling Reactions

This compound and its derivatives are valuable partners in catalytic cross-coupling reactions, enabling the introduction of methyl and other functional groups onto various scaffolds.

A novel methodology for the site-specific methylation of aryl and heteroaryl electrophiles has been developed utilizing this compound in a nickel-catalyzed cross-coupling reaction. chemrxiv.orgchemrxiv.orgresearchgate.net This reaction takes advantage of the "umpolung" reactivity of the hydrazone, effectively making it a methyl carbanion equivalent. chemrxiv.org The process is applicable to a diverse range of electrophiles, including aryl halides and phenol-derived tosylates, affording moderate to good yields of the methylated products. chemrxiv.orgchemrxiv.org

The proposed catalytic cycle involves the oxidative addition of the electrophile to a Ni(0) complex, followed by the formation of a nickel-hydrazone complex. researchgate.net Base-mediated hydrogen transfer steps lead to the generation of a methyl carbanion on the nickel center and the release of nitrogen gas. chemrxiv.orgresearchgate.net Reductive elimination then furnishes the methylated product and regenerates the Ni(0) catalyst. chemrxiv.orgresearchgate.net

Table 2: Nickel-Catalyzed Methylation of Various Electrophiles with this compound

| Electrophile | Product | Yield (%) |

| 1-Tosyl-naphthalene | 1-Methylnaphthalene | 85 |

| 4-Chlorotoluene | p-Xylene | 72 |

| 2-Bromopyridine | 2-Methylpyridine | 68 |

| 3-Iodoanisole | 3-Methylanisole | 75 |

Representative yields from the literature. chemrxiv.org

An enantioselective organocatalytic approach using N,N-dialkylhydrazones (DAHs) as umpolung nucleophiles has been developed based on anion-binding catalysis. icm.edu.plresearchgate.netnih.gov This strategy employs a multidentate hydrogen-bond donor catalyst, such as a CF3-substituted triazole, to create a highly ordered supramolecular complex. icm.edu.plresearchgate.net Within this complex, the catalyst, an ionic substrate, and the hydrazone are brought into close proximity, enabling a stereoselective reaction. icm.edu.plresearchgate.net

This method has been successfully applied to the asymmetric Reissert-type reaction of quinolines, yielding highly enantioenriched hydrazones that can be further derivatized. icm.edu.plresearchgate.netnih.gov Experimental and computational studies have confirmed the crucial role of the anion in templating the formation of the chiral ion-pair complex. icm.edu.plresearchgate.net

Nickel-Catalyzed Methylation of Aryl and Heteroaryl Electrophiles via Hydrazone Umpolung

Rearrangement Reaction Mechanisms

The study of rearrangement reactions of this compound provides fundamental insights into its chemical behavior, particularly in the gas phase.

The potential energy surfaces for the Beckmann rearrangement of protonated this compound (hydrazonium ion) in the gas phase have been investigated using ab initio molecular orbital calculations. rsc.orgrsc.org The calculations indicate that the rearrangement is a concerted process that proceeds through a single transition state. rsc.org

In this transition state, a 1,2-hydrogen shift from the carbon to the nitrogen atom occurs simultaneously with the lengthening of the N-N bond. rsc.org The migrating hydrogen is positioned trans to the leaving group across the C=N bond. rsc.org The energy barrier for the Beckmann rearrangement of the hydrazonium ion is calculated to be 189 kJ mol⁻¹, suggesting that this process is feasible under thermal conditions. rsc.orgrsc.org These findings help to rationalize the experimentally observed fragmentation patterns of hydrazonium ions in the gas phase. rsc.org

Intermolecular Chemical Interactions

Interactions with Biomolecules: DNA Methylation Pathways and Adduct Formation

This compound, formed from the reaction of hydrazine with endogenous formaldehyde, is implicated in significant interactions with biological macromolecules, most notably DNA. nih.govnih.govresearchgate.net Research has demonstrated that this compound can be metabolized into a reactive methylating agent, leading to the formation of specific DNA adducts. nih.govnih.gov This process is a key mechanism behind the genotoxicity and carcinogenicity associated with hydrazine exposure. nih.govresearchgate.net

The primary pathway involves the enzymatic transformation of this compound. nih.gov In vitro studies using liver cell fractions (post-mitochondrial (S9), microsomal, cytosolic, and mitochondrial) have shown that these fractions can activate this compound to methylate guanine (B1146940) residues in DNA. nih.gov The S9 fraction proved to be the most active in this conversion. nih.gov Further investigation has identified catalase, a heme-containing enzyme, as a key player in transforming this compound into the ultimate methylating species. nih.gov This is supported by the fact that inhibitors of catalase, such as sodium azide (B81097) and cyanamide, as well as carbon monoxide, inhibit this DNA methylation process. nih.gov

The resulting DNA damage is characterized by the formation of methylated guanine bases, specifically 7-methylguanine (B141273) and O⁶-methylguanine. nih.govnih.govnih.gov The formation of these adducts has been observed in the liver DNA of various rodents administered hydrazine. nih.govnih.gov While this compound is a primary intermediate, some studies suggest other condensation products of hydrazine and formaldehyde, such as tetraformyltrisazine, might also be involved in the methylation process. nih.govnih.gov

Beyond simple methylation, this compound derivatives can participate in the formation of other DNA adducts. For instance, the antihypertensive drug hydralazine, a hydrazine derivative, can react with formaldehyde to form adducts. nih.govacs.org It has been shown to form covalent adducts with abasic (Ap) sites in both double- and single-stranded DNA, generating a hydrazone adduct. acs.org

Table 1: Summary of Research Findings on this compound and DNA Interactions

| Finding | System Studied | Key Products/Outcomes | Implicated Enzymes/Pathways | Reference(s) |

| Formation of Methylated Guanine | In vitro incubation with liver S9, microsomal, cytosolic, or mitochondrial fractions; In vivo in rodents. | 7-methylguanine, O⁶-methylguanine | Catalase-mediated transformation of this compound. | nih.govnih.govnih.gov |

| Inhibition of DNA Methylation | In vitro S9-supported system. | Reduced formation of methylated guanine. | Inhibition by sodium azide, cyanamide, carbon monoxide. | nih.gov |

| Adduct Formation with Abasic Sites | In vitro incubation with duplex and single-stranded DNA. | Covalent hydrazone adducts at abasic sites. | Nucleophilic addition of the hydrazine group to the abasic site aldehyde. | acs.org |

| Formation from Endogenous Precursors | Solutions of hydrazine and formaldehyde; In vivo in hamsters. | This compound confirmed by NMR spectroscopy. | Spontaneous condensation of hydrazine and endogenous formaldehyde. | nih.govnih.gov |

Role in Prebiotic Chemistry: Reactions in Extraterrestrial Atmospheres with HCN and NH₃

This compound has been identified as a crucial intermediate in computational studies exploring prebiotic chemical pathways, particularly in models of extraterrestrial atmospheres like that of Saturn's moon, Titan. figshare.comchemrxiv.orgchemrxiv.org These environments, rich in nitrogen and methane, are known to produce significant quantities of hydrogen cyanide (HCN) and ammonia (B1221849) (NH₃), which are foundational molecules for prebiotic synthesis. chemrxiv.org

Computational modeling and automated reaction searches have shown that this compound (B) can be generated from the primary reactions between hydrogen cyanide (HCN), its isomer hydrogen isocyanide (HNC), and ammonia (NH₃). chemrxiv.orgchemrxiv.orgacs.org It serves as a key node in a complex reaction network, acting as a precursor to a variety of more complex organic molecules that are considered significant for the origins of life. figshare.comchemrxiv.org

Subsequent reactions involving this compound are particularly noteworthy. For example, its reaction with HCN can lead to the formation of methanimine (B1209239) (P5), a molecule relevant to early biological activity. chemrxiv.orgchemrxiv.org The reaction between this compound and ammonia can produce N'-Aminomethanimidamide (P17), an imine compound. chemrxiv.org The viability of these synthetic routes in the cold conditions of extraterrestrial atmospheres is supported by calculations showing that many of these reactions have low activation barriers and are exothermic. figshare.comchemrxiv.org This suggests that the formation of biologically relevant molecules from simple precursors via intermediates like this compound is plausible in such environments. chemrxiv.org Furthermore, a potential prebiotic synthesis of the nucleobase thymine (B56734) has been demonstrated through the methylation of uracil (B121893) using formaldehyde and hydrazine. nih.gov

Table 2: Key Reactions of this compound in Prebiotic Chemistry Models

| Reactant(s) | Product(s) | Significance | Environment | Reference(s) |

| HCN, HNC, NH₃ | Formamidine (A), This compound (B) , Methanediimine (C) | Formation of key intermediates from simple atmospheric components. | Titan's Atmosphere (Computational Model) | chemrxiv.orgchemrxiv.orgacs.org |

| This compound (B) + HCN | Methanimine (P5) | Formation of a molecule relevant to early biological activity. | Titan's Atmosphere (Computational Model) | chemrxiv.orgchemrxiv.org |

| This compound (B) + NH₃ | N'-Aminomethanimidamide (P17) | Synthesis of more complex imine compounds. | Titan's Atmosphere (Computational Model) | chemrxiv.org |

| Uracil + Formaldehyde + Hydrazine | Thymine | Demonstrates a plausible prebiotic pathway for a key DNA nucleobase. | Laboratory Synthesis | nih.gov |

Advanced Analytical Methodologies and Spectroscopic Characterization of Formaldehyde Hydrazone and Its Derivatives

Chromatographic Separation and Quantification Techniques

Chromatographic methods are central to the analysis of formaldehyde (B43269) hydrazones, offering high-resolution separation and sensitive quantification. The choice of technique often depends on the sample matrix and the specific analytical requirements.

High-Performance Liquid Chromatography (HPLC) with UV Detection for Derivatized Formaldehyde

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a cornerstone for the analysis of formaldehyde, primarily after derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). epa.gov This reaction converts formaldehyde into a stable formaldehyde-2,4-dinitrophenylhydrazone derivative, which exhibits strong UV absorbance, significantly improving detection sensitivity. akjournals.com The derivatization process enhances chromatographic properties and thermal stability, making it suitable for various sample types, including ambient air, water, and pharmaceutical substances. epa.gov

The reaction involves the nucleophilic addition of DNPH to the carbonyl group of formaldehyde, followed by the elimination of a water molecule to form the hydrazone. epa.gov This pre-column derivatization is a well-established procedure, often carried out in an acidic medium, such as in the presence of phosphoric acid, to facilitate the reaction. researchgate.netshimadzu.com However, researchers have also explored alternative conditions to avoid potential interferences, such as performing the derivatization in acetonitrile (B52724) without the addition of acid to prevent hydrolysis of other compounds in the sample matrix. semanticscholar.orgnih.gov

Several HPLC methods have been developed and validated for the quantification of formaldehyde-DNPH. A common approach utilizes a reversed-phase C18 or C8 column with a mobile phase typically consisting of a mixture of water and acetonitrile. researchgate.net Detection is usually performed at a wavelength around 360 nm, which corresponds to the absorption maximum of the formaldehyde-DNPH derivative. researchgate.net These methods have demonstrated good linearity, accuracy, and precision, with limits of detection (LOD) and quantification (LOQ) reaching parts-per-million (ppm) levels and even lower. oup.com For instance, one method reported an LOD of 0.1 ppm for formaldehyde in a drug substance. oup.com Another study focusing on cosmetic products achieved an LOQ of 0.1 ppm. akjournals.com

The application of HPLC-UV for derivatized formaldehyde is widespread. It is the basis for standard methods like the U.S. Environmental Protection Agency (EPA) Method TO-11A for determining formaldehyde in ambient air. epa.govalstesting.co.th It has also been successfully applied to the analysis of formaldehyde in various consumer products and environmental samples, including beer, soft drinks, and leather. semanticscholar.orgnih.gov

Table 1: HPLC-UV Methods for Derivatized Formaldehyde Analysis

| Sample Matrix | Derivatizing Agent | Column | Mobile Phase | Detection Wavelength (nm) | LOD/LOQ | Reference |

|---|---|---|---|---|---|---|

| Drug Substance | 2,4-DNPH | C8 (150 mm x 4.6 mm, 3 µm) | Water:Acetonitrile (55:45, v/v) | 360 | LOD: 0.1 ppm | researchgate.netoup.com |

| Pharmaceutical Drug Substance | 2,4-DNPH | Ascentis Express C18 (100 mm x 4.6 mm, 2.7 µm) | Water:Acetonitrile (70:30, v/v) | Not Specified | LOD: 10 ppm, LOQ: 30 ppm | |

| Cosmetic Products | 2,4-DNPH | ZORBAX RX-C8 (250 mm x 4.6 mm, 5 µm) | Acetonitrile:Water (55:45, v/v) | 353 | LOQ: 0.1 ppm | akjournals.com |

| Leather | 2,4-DNPH | Not Specified | Not Specified | Not Specified | Not Specified | semanticscholar.orgnih.gov |

| Ambient Air | 2,4-DNPH | Not Specified | Not Specified | Not Specified | Not Specified | epa.govalstesting.co.th |

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for both the qualitative and quantitative analysis of formaldehyde, typically after derivatization to form a volatile hydrazone. researchgate.netscielo.br This technique is particularly valuable for complex matrices as it provides high separation efficiency and definitive compound identification through mass spectral data. scielo.br

Similar to HPLC methods, a common derivatization agent for GC-MS analysis of formaldehyde is 2,4-dinitrophenylhydrazine (DNPH). The resulting formaldehyde-2,4-dinitrophenylhydrazone is sufficiently volatile for GC analysis. researchgate.net The analysis is often performed in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific ions characteristic of the derivative, such as m/z 210 and m/z 79. researchgate.net This approach helps to minimize interference from other components in the sample matrix. researchgate.net

Another derivatization strategy for GC-MS involves the use of pentafluorobenzyl hydroxylamine (B1172632) (PFBHA), which reacts with aldehydes to form oxime derivatives. oup.com Alternatively, derivatization with acidified ethanol (B145695) to form ethylal has also been reported for the determination of formaldehyde in cosmetic and pharmaceutical products by headspace GC-MS. scielo.brnih.gov

GC-MS methods for formaldehyde have been successfully applied to a variety of samples, including food, kitchenware, and cosmetic products. researchgate.netscielo.brresearchgate.net For instance, a study on formaldehyde in food reported a detection limit of 0.1 mg/kg. researchgate.net Another method for analyzing migrated formaldehyde from kitchenware demonstrated linearity in the concentration range of 2.5 to 30 mg/L, with a limit of detection of 0.05 mg/L for formaldehyde. scielo.br

Table 2: GC-MS Methods for Derivatized Formaldehyde Analysis

| Sample Matrix | Derivatizing Agent | Analytical Technique | Key Findings/Parameters | Reference |

|---|---|---|---|---|

| Food | 2,4-DNPH | GC-MS-SIM | Selected ions: m/z 210, 79; LOD: 0.1 mg/kg | researchgate.net |

| Kitchenware | 2,4-DNPH | GC-MS | Linear range: 2.5-30 mg/L; LOD: 0.05 mg/L | scielo.br |

| Cosmetic Creams | 2,4-DNPH | SPME-GC-MS | LOD: 0.036 µg/mL; LOQ: 0.12 µg/mL | researchgate.net |

| Cosmetic Products | Acidified Ethanol | HS-GC-MS | LOD: 0.0015%; LOQ: 0.005% | scielo.br |

| Workplace Air | 2,4-DNPH | Fast GC-MS | LOQ: 0.072 µg/cartridge | akjournals.com |

Supercritical Fluid Chromatography–Tandem Mass Spectrometry (SFC-MS/MS) for Complex Mixture Analysis

Supercritical Fluid Chromatography (SFC) coupled with tandem mass spectrometry (MS/MS) is an emerging and powerful technique for the analysis of complex mixtures, including those containing formaldehyde derivatives. nih.govijprajournal.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase, which offers advantages such as low viscosity and high diffusivity, leading to fast and efficient separations. nih.govijprajournal.com

The coupling of SFC with MS/MS provides high sensitivity and selectivity, making it particularly suitable for analyzing trace compounds in challenging matrices. nih.govijprajournal.com This technique has shown promise for the simultaneous determination of various polar compounds and isomers, which can be difficult to resolve using conventional HPLC methods. nih.gov The separation mechanism in SFC is often orthogonal to that of reversed-phase HPLC, offering a different selectivity that can be advantageous for complex samples. nih.gov

While there are limited specific studies on the direct application of SFC-MS/MS to formaldehyde hydrazone, the technique has been successfully used for the analysis of related compounds, such as the transformation products of unsymmetrical dimethylhydrazine (UDMH), including its formyl derivative. nih.gov In one study, SFC-MS/MS with an atmospheric pressure chemical ionization (APCI) source was used for the rapid separation and quantification of 1-formyl-2,2-dimethylhydrazine and its isomers, achieving baseline separation in just 1.5 minutes. nih.gov The use of tandem mass spectrometry in multiple reaction monitoring (MRM) mode ensures high selectivity, which is crucial for analyzing low-retention analytes that may co-elute with matrix components. nih.gov

The potential of SFC-MS/MS for the analysis of this compound and its derivatives is significant, offering a "green" analytical alternative due to the use of carbon dioxide as the primary mobile phase, along with high speed and efficiency. ijprajournal.comnih.gov

Table 3: SFC-MS/MS for Analysis of Related Hydrazine (B178648) Derivatives

| Analyte(s) | Stationary Phase | Detection | Key Advantages | Reference |

|---|---|---|---|---|

| 1-formyl-2,2-dimethylhydrazine and isomers | 2-Ethylpyridine | APCI-MS/MS (MRM) | Fast separation (1.5 min), baseline resolution of isomers, high selectivity | nih.gov |

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural confirmation and analysis of the functional groups and electronic properties of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous structural elucidation of this compound and its derivatives. nih.govmdpi.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, allowing for definitive structural assignments. mdpi.comnih.gov

In the case of this compound formed from the reaction of formaldehyde and hydrazine, NMR spectra can confirm its formation and distinguish it from other potential condensation products. nih.gov For more complex hydrazone derivatives, 2D NMR techniques such as COSY (¹H-¹H), HMQC (¹H-¹³C), and HMBC (¹H-¹³C) are employed to establish homo- and heteronuclear correlations, further confirming the molecular structure. nih.gov

For instance, in the ¹H NMR spectrum of acylhydrazones, characteristic signals include a singlet for the proton of the =CH group (typically in the range of δ 8.26–8.72 ppm) and a signal for the NH proton (in the range of δ 10.30–12.87 ppm). mdpi.com In the ¹³C NMR spectrum, the signal for the carbon atom of the =CH group appears around δ 144.52–148.92 ppm. mdpi.com The specific chemical shifts are influenced by the substituents on the hydrazone molecule. acs.org

NMR studies are also crucial for investigating the conformational behavior and isomerism of hydrazones in solution. uq.edu.au Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental NMR data to correlate calculated nuclear magnetic shielding values with observed chemical shifts, aiding in the assignment of specific isomers. researchgate.net

Table 4: Representative NMR Data for Hydrazone Derivatives

| Compound Type | Nucleus | Characteristic Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| Acylhydrazones | ¹H | =CH: 8.26–8.72 (s); NH: 10.30–12.87 | mdpi.com |

| ¹³C | =CH: 144.52–148.92 | mdpi.com | |

| 2-[(6′-Chloroazin-2′-yl)oxy]-N′-(2-fluorobenzylidene) Aceto-Hydrazone | ¹H | NH: 11.69 (s); =CH: 8.23 (s) | acs.org |

| ¹³C | C=O: 168.6; C=N: 146.7 | acs.org | |

| 2-((morpholinoimino)methyl)benzoic acid | ¹H | =CH: 8.31–8.32 (m) | nih.gov |

| ¹³C | C=N: 136.72; C=O: 168.99 | nih.gov |

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Properties

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are complementary techniques that provide valuable information about the functional groups and electronic properties of this compound and its derivatives.

Infrared (IR) Spectroscopy is used to identify the characteristic functional groups present in the hydrazone structure. mdpi.commdpi.com Key vibrational bands include the N-H stretching vibration (typically in the range of 3099–3324 cm⁻¹), the C=N (imine) stretching vibration (around 1574–1652 cm⁻¹), and the C=O (amide) stretching vibration in acylhydrazones (e.g., 1689-1690 cm⁻¹). mdpi.comacs.org The presence and position of these bands confirm the formation of the hydrazone linkage and provide insights into the molecular structure. lew.ro

UV-Visible (UV-Vis) Spectroscopy is employed to study the electronic transitions within the molecule. lew.roscielo.org.co Hydrazones typically exhibit strong absorption bands in the UV-Vis region due to π → π* and n → π* electronic transitions within the conjugated system that includes the C=N bond and any aromatic rings. lew.roscielo.org.co For example, formaldehyde-2,4-dinitrophenylhydrazone has a strong absorption maximum around 360 nm, which is utilized for its quantification in HPLC-UV analysis. researchgate.net The position and intensity of the absorption bands can be influenced by the solvent polarity and the nature of the substituents on the hydrazone molecule. scielo.org.co In some cases, hydrazone derivatives can also exhibit fluorescence, and their emission properties can be studied using fluorescence spectroscopy. lew.ro

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are often used to simulate the UV-Vis spectra of hydrazones. acs.orgmdpi.com These calculations can help to assign the observed electronic transitions and provide a deeper understanding of the electronic structure of the molecules. mdpi.com

Table 5: Spectroscopic Data for Hydrazone Derivatives

| Compound Type/Derivative | IR (cm⁻¹) | UV-Vis (λmax, nm) | Reference |

|---|---|---|---|

| Acylhydrazones | N-H: 3099–3324; C=N: 1574–1652 | Not Specified | mdpi.com |

| Phenothiazine-carboxaldehyde-hydrazones | Not Specified | Exhibits absorption bands related to the phenothiazine (B1677639) chromophore | lew.ro |

| 2-[(6′-Chloroazin-2′-yl)oxy]-N′-(2-fluorobenzylidene) Aceto-Hydrazone | C=N: 1587; C=O: 1689; N-H: 3084 | 277 | acs.org |

| Formaldehyde-2,4-dinitrophenylhydrazone | Not Specified | ~360 | researchgate.net |

| Pyridine-pyrimidine-pyridine based bis(hydrazone) | Not Specified | 303 (intense band with a shoulder at 334) | scielo.org.co |

Mass Spectrometry Techniques: Electrospray Ionization Time-of-Flight (ESI-TOF) for Derivatization Product Analysis

Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS) has emerged as a powerful tool for the sensitive and quantitative analysis of formaldehyde, particularly after its conversion to a more readily ionizable derivative. The derivatization of formaldehyde with reagents like 2,4-dinitrophenylhydrazine (DNPH) to form formaldehyde 2,4-dinitrophenylhydrazone (FDH) is a common strategy to enhance detection.

In a notable application, ESI-TOF-MS was employed to quantify formaldehyde in non-aqueous methanol (B129727) solutions. nsf.gov This method involves a benchtop derivatization process where formaldehyde reacts with DNPH in an aqueous sulfuric acid medium to yield the FDH derivative. nsf.gov To prepare the sample for ESI analysis, barium hydroxide (B78521) is used to remove sulfate (B86663) ions, followed by an extraction with isobutyl acetate (B1210297). The final sample injected into the mass spectrometer is a 1:1 mixture of methanol and isobutyl acetate containing the FDH derivative. nsf.gov

The analysis is typically performed in negative ion mode, where the parent ion of FDH is observed at a mass-to-charge ratio (m/z) of 209.01. nsf.govresearchgate.net This specific m/z value is used for quantification. The validity of this signal is often confirmed using FDH and DNPH standards. nsf.gov Research has demonstrated a linear calibration curve for formaldehyde concentrations ranging from 10 to 200 µM using this ESI-TOF method. nsf.govresearchgate.net The detection and quantification limits for this technique have been reported to be 7.8 µM and 26 µM, respectively, with a strong linear correlation (R² > 0.99). nsf.govresearchgate.net

The ESI-TOF technique offers high sensitivity and specificity, making it suitable for detecting trace levels of formaldehyde in various matrices where direct analysis is challenging. The derivatization step is crucial as it converts the volatile and poorly ionizable formaldehyde into a stable and easily detectable hydrazone derivative.

Table 1: ESI-TOF-MS Parameters for Analysis of Formaldehyde 2,4-Dinitrophenylhydrazone

| Parameter | Value/Description | Source |

| Derivatizing Agent | 2,4-Dinitrophenylhydrazine (DNPH) | nsf.gov |

| Derivative Formed | Formaldehyde 2,4-dinitrophenylhydrazone (FDH) | nsf.gov |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode | nsf.gov |

| Mass Analyzer | Time-of-Flight (TOF) | nsf.gov |

| Parent Ion (m/z) | 209.01 | nsf.govresearchgate.net |

| Linear Range | 10 - 200 µM | nsf.govresearchgate.net |

| Limit of Detection (LOD) | 7.8 µM | nsf.govresearchgate.net |

| Limit of Quantification (LOQ) | 26 µM | nsf.govresearchgate.net |

| Correlation Coefficient (R²) | > 0.99 | nsf.govresearchgate.net |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of crystalline solids. This technique has been successfully applied to elucidate the solid-state structure of formaldehyde derivatives, providing invaluable insights into their molecular geometry, conformation, and intermolecular interactions.

The crystal structure of formaldehyde 2,4-dinitrophenylhydrazone has been determined with high precision. researchgate.net The compound crystallizes in the triclinic system with the space group P1. researchgate.net The molecule is essentially planar, with the nitro groups being nearly coplanar with the benzene (B151609) ring. researchgate.net The crystal structure is stabilized by a network of intermolecular interactions, including C—H⋯O, N—H⋯O, and C—H⋯N hydrogen bonds, as well as short O⋯O and O⋯N contacts. researchgate.net

Detailed crystallographic data for formaldehyde 2,4-dinitrophenylhydrazone are summarized in the table below. This information is crucial for understanding the solid-state packing and the nature of the non-covalent forces that govern the crystal lattice. While the direct crystallographic analysis of the parent this compound is less common due to its potential instability and low crystallinity, the study of its stable derivatives like the dinitrophenylhydrazone provides a robust model for its structural characteristics.

Table 2: Crystallographic Data for Formaldehyde 2,4-Dinitrophenylhydrazone

| Parameter | Value | Source |

| Chemical Formula | C₇H₆N₄O₄ | researchgate.net |

| Molecular Weight | 210.16 g/mol | researchgate.net |

| Crystal System | Triclinic | researchgate.net |

| Space Group | P1 | researchgate.net |

| a (Å) | 4.2482 (1) | researchgate.net |

| b (Å) | 9.7774 (2) | researchgate.net |

| c (Å) | 10.3407 (2) | researchgate.net |

| α (°) | 86.825 (1) | researchgate.net |

| β (°) | 83.966 (1) | researchgate.net |

| γ (°) | 82.413 (1) | researchgate.net |

| Volume (ų) | 423.02 (2) | researchgate.net |

| Z (Formula units/unit cell) | 2 | researchgate.net |

| Temperature (K) | 100 | researchgate.net |

| Radiation | Mo Kα (λ = 0.71073 Å) | researchgate.net |

| R-factor | 0.038 | researchgate.net |

Derivatization Strategies for Formaldehyde Detection and Quantification

2,4-Dinitrophenylhydrazine (DNPH) Derivatization in Environmental Monitoring

The derivatization of formaldehyde with 2,4-dinitrophenylhydrazine (DNPH) is a cornerstone method for its detection and quantification in environmental samples, particularly in air quality monitoring. nih.gov This method is specified in international standards for both active and passive air sampling. nih.gov The reaction between formaldehyde and DNPH produces a stable, non-volatile hydrazone derivative, which can be readily analyzed, typically by high-performance liquid chromatography (HPLC) with UV detection. mdpi.com

In practice, air is passed through a sampling device, such as a cartridge or a denuder, coated with an acidified DNPH solution. nih.gov The collected formaldehyde-DNPH derivative is then eluted with a solvent, commonly acetonitrile, and the resulting solution is injected into an HPLC system for analysis. mdpi.com

Various sampling media have been evaluated for their performance. Studies comparing DNPH-coated silica (B1680970) gel and C18 cartridges found that while both are effective, they can yield different results. acs.org For instance, silica gel cartridges showed formaldehyde values about 5% lower than reference gas-phase standards, whereas C18 cartridges were systematically lower by 20%. acs.org The presence of ozone, a common atmospheric component, can interfere with the analysis. Ozone can cause a negative interference with silica gel cartridges, degrading the collected derivative, and a positive interference with C18 cartridges. acs.org This has led to the development of ozone scrubbers or denuders, such as those containing potassium iodide (KI), to remove ozone from the air sample before it reaches the DNPH-coated surface. acs.org

The DNPH derivatization method has been applied in numerous field studies to measure formaldehyde concentrations in diverse environments, from indoor spaces to urban atmospheres. For example, a study in a low-energy school building used DNPH active sampling as a reference method, measuring formaldehyde concentrations in the range of 2–25 µg/m³. mdpi.com Another study in Florence, Italy, used a denuder-filter sampler with DNPH chemisorption to measure formaldehyde as both a vapor and adsorbed on particulate matter, identifying it as one of the most abundant carbonyl compounds in the urban air. nih.gov

Table 3: Research Findings on DNPH Derivatization for Formaldehyde Monitoring

| Study Focus | Key Findings | Measured Concentrations/Performance | Source |

| Comparison of Sampling Cartridges | Silica gel cartridges were found to be more accurate than C18 cartridges. Ozone interference was significant for both, requiring scrubbers for accurate measurement. | HCHO on silica gel was ~5% lower than reference; C18 was ~20% lower. Ozone (120 ppb) caused >50% negative interference on silica gel at 5 ppb HCHO. | acs.org |

| Indoor Air Monitoring in a School | DNPH active sampling was used as the reference method to validate a continuous analyzer. Formaldehyde was the major aldehyde detected. | Formaldehyde concentrations ranged from 2–25 µg/m³. | mdpi.com |

| Urban Air Pollution in Florence, Italy | A denuder-filter sampler with DNPH derivatization was used to measure 14 carbonyl compounds in vapor and particulate phases. | Formaldehyde was one of the most abundant carbonyls. The method proved effective for investigating outdoor pollution. | nih.gov |

| Automated On-Line Desorption | An automated method for eluting DNPH cartridges with acetonitrile was developed, reducing manual labor and potential for error. | The automated method showed good reproducibility, with a relative standard deviation of 1.2% for formaldehyde. |

3-Methyl-2-Benzothiazolinone Hydrazone Hydrochloride (MBTH) Derivatization

The 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) method is another widely used derivatization strategy for the determination of formaldehyde. This method is particularly noted for its application in spectrophotometric analysis. The underlying principle involves the reaction of formaldehyde with MBTH in an acidic medium to form an azine intermediate. researchgate.net This intermediate is then oxidized, typically by an iron(III) chloride-sulfamic acid solution, to produce a stable blue cationic dye. researchgate.net The intensity of the blue color, which is measured by its absorbance at a specific wavelength (around 628 nm), is directly proportional to the concentration of formaldehyde in the original sample. researchgate.net

This technique has been successfully applied to the analysis of airborne formaldehyde. In one approach, air is sampled using a glass fiber filter coated with MBTH. researchgate.net The this compound formed on the filter is then desorbed with water and subjected to the oxidation step to develop the colored product for analysis. researchgate.net Studies have reported high recovery rates for formaldehyde, ranging from 87% to 102%, for amounts between 0.065 and 2.9 micrograms of formaldehyde. researchgate.net The collection efficiency of MBTH-coated filters is reported to be greater than 90%. researchgate.net

The MBTH method has also been adapted for use in diffusive or passive samplers for monitoring indoor air quality. Furthermore, it has been coupled with other analytical techniques, such as surface-enhanced Raman scattering (SERS), to achieve very low detection limits for formaldehyde in complex matrices like food samples. bohrium.com For instance, a study utilizing a purge and trap system combined with SERS detection of the MBTH derivative reported a detection limit for formaldehyde as low as 1 x 10⁻⁴ µg/mL. bohrium.com While effective, it is noted that some alternative derivatization reagents are considered less toxic and irritating than MBTH. semanticscholar.org

Computational Chemistry and Theoretical Investigations of Formaldehyde Hydrazone

Electronic Structure Elucidation and Molecular Geometry Optimization

Theoretical calculations have been instrumental in determining the three-dimensional structure and electronic properties of formaldehyde (B43269) hydrazone. Early studies using ab initio self-consistent field (SCF) calculations indicated that the neutral formaldehyde hydrazone molecule is nonplanar, while its radical cation form adopts a planar geometry. ibm.com This difference highlights the significant impact of electron removal on the molecule's conformation.

More recent investigations employing Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level of theory have provided detailed geometric parameters. These calculations have been crucial for understanding the bonding characteristics within the molecule. For instance, the C=N and N-N bond lengths were calculated to be approximately 1.281 Å and 1.341 Å, respectively. The amino group in this compound is calculated to be pyramidal, which is consistent with other theoretical studies. nih.gov

Table 1: Calculated Geometric Parameters of this compound

| Parameter | Value | Method |

|---|---|---|

| C=N Bond Length | 1.27 Å | DFT (ωB97X-D/6-311G(d,p)) nih.gov |

| 1.2809 Å | DFT (B3LYP/6-31G(d,p)) | |

| N-N Bond Length | 1.36 Å | DFT (ωB97X-D/6-311G(d,p)) nih.gov |

| 1.3405 Å | DFT (B3LYP/6-31G(d,p)) | |

| Amino Group | Pyramidal | DFT (ωB97X-D/6-311G(d,p)) nih.gov |

| Molecular Geometry (Neutral) | Nonplanar | ab initio SCF ibm.com |

| Molecular Geometry (Radical Cation) | Planar | ab initio SCF ibm.com |

Quantum Chemical Studies on Reactivity and Reaction Mechanisms

Quantum chemical calculations have been pivotal in understanding the reactivity of this compound by predicting the energetic feasibility of its various chemical transformations. A notable example is the reaction of this compound with singlet oxygen (¹O₂), which has been studied using high-level CCSD(T)//DFT calculations. nih.gov These studies have mapped out the potential energy surfaces for different reaction pathways, including a [2+2] cycloaddition and an 'ene' reaction.

These theoretical predictions of activation energies are crucial for understanding reaction kinetics and selectivity, providing insights that are often difficult to obtain experimentally.

Table 2: Predicted Activation Barriers for Reactions of this compound

| Reaction | Pathway | Product | Activation Barrier (kcal/mol) | Method |

|---|---|---|---|---|

| Reaction with ¹O₂ | 'ene' reaction | Hydroperoxymethyl diazene | 3.0 nih.gov | CCSD(T)//DFT nih.gov |

| Reaction with ¹O₂ | [2+2] cycloaddition | 3-amino-1,2,3-dioxazetidine | 16.0 nih.gov | CCSD(T)//DFT nih.gov |

| Reaction with HNC | Addition | N-(methylideneamino)methanimidamide | 15.77 chemrxiv.org | Not Specified chemrxiv.org |

The exploration of complex reaction networks involving this compound has been facilitated by automated reaction pathway search algorithms. These computational tools systematically explore potential reaction channels, identifying key intermediates and products that might otherwise be overlooked.

In the context of prebiotic chemistry in Titan's atmosphere, automated reaction searches have been used to model reactions involving species like hydrogen cyanide (HCN), hydrogen isocyanide (HNC), and ammonia (B1221849) (NH₃). chemrxiv.org These computational explorations identified this compound as a key intermediate in a network of reactions leading to more complex organic compounds. chemrxiv.orgchemrxiv.org Subsequent reactions of this compound with the primary reactants were shown to produce a variety of molecules containing amine, imine, or nitrile groups, some of which are considered signatures of prebiotic life. chemrxiv.org This automated approach is invaluable for mapping out the potential for molecular complexity to arise from simple precursors in extraterrestrial environments. chemrxiv.org

The analysis of transition states is fundamental to understanding the mechanisms of rearrangement reactions. Computational studies on the ibm.comibm.com-sigmatropic shift of N-allylhydrazones, including a formaldehyde derivative, have utilized quantum chemical methods to characterize the structures and energies of the relevant transition states. acs.org

For the neutral N-allylhydrazone of formaldehyde, the concerted ibm.comibm.com-sigmatropic rearrangement proceeds through a specific transition state geometry. acs.org In contrast, the radical cation version of this reaction follows a stepwise pathway involving distinct intermediates and transition states. acs.org By calculating the geometries and relative energies (ΔG at 25 °C) of these transition states, researchers can elucidate the detailed mechanism, including whether the reaction is concerted or stepwise, and identify the rate-determining steps. acs.org This level of detail is critical for predicting how substituents might influence the reaction outcome and for designing new synthetic methodologies. acs.org

Automated Reaction Pathway Searches for Complex Chemical Networks

Theoretical Spectroscopic Parameter Prediction and Experimental Correlation

Computational chemistry provides powerful tools for predicting spectroscopic parameters, which can then be correlated with experimental data to confirm molecular structures and assignments. For this compound and its derivatives, theoretical calculations of infrared (IR) and nuclear magnetic resonance (NMR) spectra have been performed.

DFT calculations have been used to predict the vibrational frequencies of this compound. For instance, the characteristic stretching frequencies for the C=N, N-N, and N-H bonds have been calculated and compared with experimental values for related hydrazone compounds, showing good agreement. chemsociety.org.ng Ab initio calculations have also been used to support the assignment of specific peaks in the IR spectra of formaldehyde derivatives in solution. nsf.govfrontiersin.org

In the realm of NMR spectroscopy, theoretical predictions of chemical shifts have been achieved using methods like the SCF GIAO (Gauge-Including Atomic Orbital) approach. For this compound, the nitrogen NMR chemical shifts for the NH₂ and C=N nitrogen atoms have been calculated to be around 105 ppm and 340 ppm, respectively. This theoretical data is invaluable for interpreting experimental NMR spectra and for distinguishing between different isomers or conformers.

Table 3: Calculated Spectroscopic Data for this compound

| Spectroscopic Parameter | Calculated Value | Method |

|---|---|---|

| C=N Vibrational Frequency | 1706 cm⁻¹ | DFT/B3LYP/6-31G*(d,p) chemsociety.org.ng |

| N-N Vibrational Frequency | 1147 cm⁻¹ | DFT/B3LYP/6-31G*(d,p) chemsociety.org.ng |

| N-H Vibrational Frequency | 3492 cm⁻¹ | DFT/B3LYP/6-31G*(d,p) chemsociety.org.ng |

| ¹⁵N NMR Chemical Shift (NH₂) | 105 ppm | SCF GIAO |

| ¹⁵N NMR Chemical Shift (C=N) | 340 ppm | SCF GIAO |

Density Functional Theory (DFT) and Ab Initio Calculations for Chemical Insights

Both DFT and ab initio methods are cornerstones of modern computational chemistry, providing deep insights into the chemical nature of molecules like this compound. Ab initio calculations, which are based on first principles without empirical parameters, have been used to study the fundamental electronic structure and geometry of this compound. ibm.com These methods are crucial for establishing benchmark data and understanding electronic effects.

DFT, which includes electron correlation effects in a computationally efficient manner, is widely used to investigate a broad range of properties. chemsociety.org.ng Studies on this compound and related compounds have utilized DFT to calculate optimized geometries, reaction energetics, and spectroscopic parameters. nih.govchemsociety.org.ng For example, DFT calculations have been employed to determine Mulliken charges on atoms, dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO), which are essential for understanding the molecule's reactivity and electronic transitions. The versatility and accuracy of DFT make it an indispensable tool for gaining comprehensive chemical insights into the behavior of this compound in various chemical environments. nih.govchemsociety.org.ng

Applications in Advanced Chemical Synthesis and Environmental Analytical Chemistry

Strategic Reagent in Asymmetric Organic Synthesis

Formaldehyde (B43269) hydrazones serve as crucial C1 building blocks in asymmetric synthesis, acting as neutral formyl anion or cyanide equivalents. researchgate.netsci-hub.box This allows for the introduction of a single carbon unit into a molecule with a high degree of stereocontrol. researchgate.netsci-hub.box Chiral versions of formaldehyde hydrazones, such as those derived from (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP), have been successfully used in asymmetric synthesis to produce optically enriched compounds. sci-hub.box For instance, the reaction of formaldehyde SAMP-hydrazone with prochiral enones leads to the formation of adducts with excellent diastereoselectivities (de 85–≥98%). sci-hub.box These adducts can then be readily converted to valuable chiral 4-oxo aldehydes and 4-oxo nitriles. sci-hub.box

The utility of formaldehyde N,N-dialkylhydrazones as d1-synthons has been demonstrated in their addition to various electrophiles, including Michael acceptors and carbonyl compounds. researchgate.net The use of proline-derived chiral forms of these reagents enables the synthesis of bifunctional adducts with high optical purity. researchgate.net Furthermore, methods for the racemization-free cleavage of these hydrazones to the corresponding aldehydes and nitriles have been developed, solidifying their role as effective chiral, neutral formyl anion and cyanide equivalents. researchgate.net

Recent research has also focused on the catalytic asymmetric addition of formaldehyde N,N-dialkylhydrazone to generate chiral nitrile derivatives, avoiding the use of toxic nitrile reagents. acs.org This approach, utilizing chiral N,N′-dioxide/metal salt complexes, has proven effective for reactions with both isatin-derived imines and α,β-unsaturated ketones, yielding amino nitriles and 4-oxobutanenitrile (B1583811) derivatives with high enantioselectivities. acs.org

Catalysis and Organocatalysis

Formaldehyde hydrazone derivatives, particularly N-arylhydrazones and N-tert-butylhydrazone, have proven to be valuable nucleophiles in enantioselective organocatalytic reactions. rsc.orgrsc.orgresearchgate.net These reactions often rely on a dual activation strategy where a bifunctional organocatalyst activates both the hydrazone and the electrophile. rsc.org For example, bis-urea catalysts can facilitate the dual activation of α-keto esters and formaldehyde tert-butyl hydrazone, leading to high enantioselectivities.

The reaction of formaldehyde N-tert-butyl hydrazone with nitroalkenes, catalyzed by an axially chiral bis-thiourea, represents an unprecedented diaza–ene reaction that produces diazenes in good yields and moderate enantioselectivities. scispace.comrsc.org These diazenes can be easily transformed into their tautomeric hydrazones, which are useful intermediates for synthesizing enantioenriched β-nitro-nitriles. scispace.comrsc.org Furthermore, the organocatalytic asymmetric addition of hydrazones to 3-indolylmethanols in the presence of chiral Brønsted acids provides a metal-free pathway to enantiopure β-substituted tryptophan derivatives with excellent yields and enantioselectivities. rsc.org

The nucleophilic character and stability of formaldehyde hydrazones have been harnessed for the functionalization of a range of carbonyl compounds. rsc.orgresearchgate.net The use of bifunctional H-bonding organocatalysis with formaldehyde tert-butyl hydrazone has emerged as a versatile method for the asymmetric formylation of carbonyl compounds. rsc.org This strategy allows for the creation of densely functionalized chiral building blocks. rsc.orgresearchgate.net

This compound has been successfully employed as a novel, bench-stable methylating reagent in nickel-catalyzed cross-coupling reactions. chemrxiv.org This methodology allows for the site-specific methylation of a diverse range of aryl and heteroaryl electrophiles, such as tosylates and halides, with moderate to good yields. chemrxiv.org This approach presents an alternative to traditional methylation methods and expands the utility of this compound in C-C bond formation. chemrxiv.org The proposed mechanism involves the oxidative addition of the electrophile to a Ni(0) complex, followed by a "transmetalation-like" step with the deprotonated this compound, and subsequent reductive elimination to yield the methylated product. chemrxiv.org